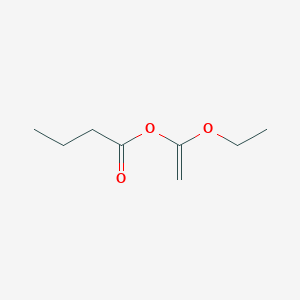

Butanoic acid, 1-ethoxyethenyl ester

説明

Butanoic acid, 1-ethoxyethenyl ester (IUPAC name) is an ester derivative of butanoic acid, characterized by an ethenyl group substituted with an ethoxy moiety at the 1-position. This structural configuration distinguishes it from other butanoic acid esters, which typically feature alkyl or aryl substituents. Esters of butanoic acid are widely used in flavoring agents, fragrances, and industrial solvents due to their volatile nature and distinct aroma profiles .

特性

CAS番号 |

193155-47-4 |

|---|---|

分子式 |

C8H14O3 |

分子量 |

158.19 g/mol |

IUPAC名 |

1-ethoxyethenyl butanoate |

InChI |

InChI=1S/C8H14O3/c1-4-6-8(9)11-7(3)10-5-2/h3-6H2,1-2H3 |

InChIキー |

PUPOZIQTEHNUJX-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)OC(=C)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Butanoic acid, 1-ethoxyethenyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating butanoic acid with 1-ethoxyethenyl alcohol under reflux conditions with a strong acid like sulfuric acid to catalyze the reaction .

Industrial Production Methods

In industrial settings, the production of esters like butanoic acid, 1-ethoxyethenyl ester often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures higher yields and purity of the product.

化学反応の分析

Types of Reactions

Butanoic acid, 1-ethoxyethenyl ester undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Major Products Formed

Hydrolysis: Butanoic acid and 1-ethoxyethenyl alcohol.

Transesterification: A different ester and an alcohol.

科学的研究の応用

Butanoic acid, 1-ethoxyethenyl ester has several applications in scientific research:

作用機序

The mechanism of action of butanoic acid, 1-ethoxyethenyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts . In transesterification, the ester undergoes nucleophilic substitution, where the alkoxy group is replaced by another alcohol group .

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Butanoic Acid Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Butanoic acid, 1-ethoxyethenyl ester | C₈H₁₄O₃ | 158.20 (calculated) | Ethenyl group with ethoxy substituent |

| Butanoic acid, ethyl ester | C₆H₁₂O₂ | 116.16 | Straight-chain ethyl group |

| Butanoic acid, butyl ester | C₈H₁₆O₂ | 144.21 | Longer alkyl chain (butyl) |

| Butanoic acid, hexyl ester | C₁₀H₂₀O₂ | 172.26 | Extended hydrophobic chain (hexyl) |

| Butanoic acid, 3-methyl-, ethyl ester | C₇H₁₄O₂ | 130.18 | Branched chain (3-methyl substitution) |

- For example, butanoic acid, ethyl ester (MW 116.16) is more volatile than the butyl (MW 144.21) or hexyl (MW 172.26) analogs, as seen in gas chromatography applications . Branched esters like butanoic acid, 3-methyl-, ethyl ester exhibit higher boiling points and delayed elution times in GC-MS compared to linear-chain esters due to increased molecular interactions .

Functional and Sensory Properties

Table 2: Functional Roles of Butanoic Acid Esters in Food and Fragrance

- Key Observations: Butanoic acid, ethyl ester enhances sweetness perception in strawberries but lacks potency compared to hexyl or 3-methyl derivatives, which show stronger correlations with sensory panels . Esters with longer chains (e.g., hexyl) or branched substituents (e.g., 3-methyl) exhibit higher odor thresholds and persistence in food matrices . The ethoxyethenyl group may impart unique green or apple-like aromas, similar to hexyl acetate, which transitions from fruity to green at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。